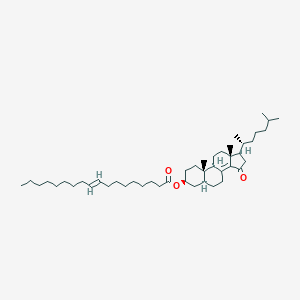

15-Ketosteryl oleate

Description

Properties

CAS No. |

112757-40-1 |

|---|---|

Molecular Formula |

C45H76O3 |

Molecular Weight |

665.1 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1 |

InChI Key |

LRKJKOWMCBGBRK-YREAXYLSSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C4C(=O)C[C@@H]([C@]4(CC[C@@H]32)C)[C@H](C)CCCC(C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |

Synonyms |

15-ketosteryl oleate 5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester cholest-8(14)-en-3-yl-15-one oleate |

Origin of Product |

United States |

Formation and Metabolic Precursors of 15 Ketosteryl Oleate

In Vivo Generation and Biosynthetic Derivation

15-Ketosteryl oleate (B1233923) is biosynthetically derived from its precursor, 5α-cholest-8(14)-en-3β-ol-15-one, a compound commonly referred to as 15-ketosterol. Following administration of 15-ketosterol, a significant portion is esterified in vivo to form fatty acid esters, with the oleate ester being a prominent example. This transformation is particularly observed in the intestinal lymph, where 15-ketosteryl oleate becomes associated with chylomicrons, the lipoprotein particles responsible for transporting dietary lipids.

The in vivo generation of this compound is a rapid process. Studies have shown that after intravenous administration of labeled 15-ketosterol, the formation of its fatty acid esters can be detected swiftly in the plasma. This esterification is a crucial step in the metabolic pathway of 15-ketosterol. The hydrolysis of this compound back to its constituent 15-ketosterol and oleic acid is facilitated by enzymes such as pancreatic cholesterol esterase. Research indicates that this compound is an effective substrate for this enzyme.

Precursor Relationship to Cholesterol Biosynthesis Inhibitors

The precursor to this compound, 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of cholesterol biosynthesis. This inhibitory action is a key aspect of its biological significance and the primary reason for the scientific interest in its derivatives, including this compound. The 15-ketosterol has demonstrated the ability to lower serum cholesterol levels.

Synthetic Methodologies for Analog Development and Research Applications

The development of analogs of this compound is crucial for research into its biological activities and potential therapeutic applications. The synthesis of these analogs primarily involves two key stages: the synthesis of the 15-ketosterol precursor and its subsequent esterification with various fatty acids.

The synthesis of 5α-cholest-8(14)-en-3β-ol-15-one has been achieved through multi-step chemical processes from starting materials like 7-dehydrocholesterol. These synthetic routes are designed to be efficient and scalable to produce the necessary quantities for further research.

Once the 15-ketosterol is obtained, it can be esterified to form this compound and other fatty acid esters. Standard esterification methods, such as the Fischer esterification, can be employed. This reaction typically involves treating the 15-ketosterol with oleic acid in the presence of an acid catalyst. To drive the reaction towards the formation of the ester, water, a byproduct of the reaction, is often removed.

For research applications, various analogs of this compound can be synthesized by using different fatty acids in the esterification step. This allows for the investigation of how the fatty acid component influences the compound's physical properties, metabolic fate, and biological activity. The use of solid acid catalysts, such as Amberlyst-15, has also been explored in esterification reactions, offering potential advantages in terms of ease of separation and catalyst reusability. These synthetic approaches provide researchers with a versatile platform to create a library of 15-ketosteryl esters for detailed structure-activity relationship studies.

Enzymatic Hydrolysis and Biodegradation of 15 Ketosteryl Oleate

Pancreatic Cholesterol Esterase Activity Towards 15-Ketosteryl Oleate (B1233923)

Pancreatic cholesterol esterase (CEase), a key enzyme in dietary lipid digestion, has been shown to effectively hydrolyze 15-ketosteryl oleate, confirming it as a viable substrate for this enzyme nih.gov.

Enzyme Kinetics and Substrate Specificity (e.g., Apparent Km and Vmax Determination)

Kinetic studies have quantified the interaction between pancreatic CEase and this compound. Using a partially purified porcine pancreatic cholesterol esterase, this compound exhibited an apparent Michaelis-Menten constant (Km) of 0.28 ± 0.01 mM and a maximum velocity (Vmax) of 0.62 ± 0.01 µmol/min per mg of protein nih.gov.

Further studies with a highly purified rat pancreatic cholesterol esterase demonstrated an apparent Km of 0.20 ± 0.01 mM and a Vmax of 86.7 ± 3.0 µmol/min per mg of protein nih.gov. These kinetic parameters indicate a strong affinity and efficient processing of this compound by pancreatic CEase from different species.

Table 1: Kinetic Parameters of Pancreatic Cholesterol Esterase with Steryl Oleate Substrates

| Enzyme Source | Substrate | Apparent Km (mM) | Vmax (µmol/min/mg protein) |

|---|---|---|---|

| Partially Purified Porcine | This compound | 0.28 ± 0.01 | 0.62 ± 0.01 |

| Partially Purified Porcine | Cholesteryl Oleate | 0.19 ± 0.02 | 0.37 ± 0.02 |

| Highly Purified Rat | This compound | 0.20 ± 0.01 | 86.7 ± 3.0 |

Comparative Hydrolysis Efficiency with Other Steryl Esters

The efficiency of this compound hydrolysis by pancreatic CEase has been compared to that of cholesteryl oleate, the natural substrate of the enzyme. With the porcine enzyme, this compound showed a higher Vmax (0.62 µmol/min/mg) compared to cholesteryl oleate (0.37 µmol/min/mg), indicating a faster maximum rate of hydrolysis. However, its affinity (Km of 0.28 mM) was slightly lower than that for cholesteryl oleate (Km of 0.19 mM) nih.gov.

In contrast, when using the highly purified rat enzyme, this compound was hydrolyzed with a lower Vmax (86.7 µmol/min/mg) than cholesteryl oleate (119.8 µmol/min/mg). Interestingly, the rat enzyme showed a higher affinity for this compound (Km of 0.20 mM) compared to cholesteryl oleate (Km of 0.43 mM) nih.gov. Despite these variations, the data collectively establish this compound as a good substrate for pancreatic cholesterol esterase from both porcine and rat sources nih.gov.

Competitive Enzymatic Inhibition Studies by Related Sterols

Research has also explored the inhibitory effects of the hydrolysis product, 5α-cholest-8(14)-en-3β-ol-15-one (the free 15-ketosterol), on the activity of pancreatic CEase. Studies using partially purified porcine pancreatic cholesterol esterase with cholesteryl oleate as the substrate demonstrated that the 15-ketosterol acts as a weak competitive inhibitor of the enzyme nih.gov. This suggests that the free sterol can compete with the ester substrate for the enzyme's active site, a common feedback mechanism in enzyme kinetics.

Hepatic Esterase Systems Involved in this compound Hydrolysis

Following absorption, chylomicrons containing this compound are rapidly taken up by the liver, where the ester is hydrolyzed to release the free 15-ketosterol nih.gov. This hepatic hydrolysis is carried out by distinct esterase systems located in different subcellular compartments nih.gov.

Lysosomal Acid Lipase (B570770) Mediated Hydrolysis

Studies on rat liver fractions have shown efficient hydrolysis of this compound at an acidic pH nih.gov. The rate of this acid-catalyzed hydrolysis was found to be similar to that of cholesteryl oleate. The distribution of this hydrolytic activity on a density gradient correlated with that of acid phosphatase, a marker enzyme for lysosomes. This evidence strongly suggests that lysosomal acid lipase is the primary enzyme responsible for the hydrolysis of this compound within the acidic environment of the lysosome nih.gov.

Microsomal Esterase Dependent Hydrolysis

At a neutral pH, hepatic hydrolysis of this compound also occurs, primarily mediated by enzymes in the microsomal fraction of liver cells nih.gov. The microsomal fraction was found to hydrolyze this compound and cholesteryl oleate at similar rates. The distribution of this neutral hydrolase activity was most closely correlated with a microsomal esterase marker nih.gov. In contrast, the cytosolic fraction of the liver homogenate hydrolyzed this compound at a much lower rate than cholesteryl oleate, indicating that microsomal, rather than cytosolic, esterases are key to its neutral pH hydrolysis in the liver nih.gov.

Table 2: Comparative Hydrolysis of Steryl Oleates in Rat Liver Fractions

| Subcellular Fraction | pH Condition | Relative Hydrolysis Rate of this compound | Comparative Rate vs. Cholesteryl Oleate | Implicated Enzyme System |

|---|---|---|---|---|

| Lysosomal | Acid | Efficient | Similar | Lysosomal Acid Lipase |

| Microsomal | Neutral | Efficient | Similar | Microsomal Esterase |

Cytosolic Esterase Activity and Characteristics

The hydrolysis of this compound within the cytosolic fraction of liver homogenates displays distinct characteristics, particularly when compared to the hydrolysis of cholesteryl oleate at a neutral pH. Research indicates that the cytosolic fraction hydrolyzes this compound at a significantly lower rate than cholesteryl oleate nih.gov. This suggests a difference in substrate specificity or catalytic efficiency of the cytosolic enzymes towards these two sterol esters.

In studies using rat liver homogenates, the distribution of neutral cholesteryl oleate hydrolase activity was most strongly correlated with a cytosolic enzyme nih.gov. Conversely, the hydrolase activity for neutral this compound was more closely associated with a microsomal esterase, further highlighting the differential processing of these esters within the cell's subcellular compartments nih.gov. While both this compound and cholesteryl oleate hydrolase activities show some correlation with a mitochondrial marker enzyme, the primary activity for cholesteryl oleate at neutral pH is localized to the cytosol, in contrast to the microsomal preference for this compound nih.gov.

Table 1: Comparative Hydrolysis Rates of Steryl Esters in Rat Liver Cytosolic Fraction at Neutral pH

| Substrate | Relative Hydrolysis Rate | Primary Associated Enzyme Location |

|---|---|---|

| This compound | Much lower than cholesteryl oleate | Microsomal |

| Cholesteryl Oleate | Higher than this compound | Cytosolic |

pH-Dependent Hydrolysis Dynamics in Hepatic Fractions

The enzymatic hydrolysis of this compound in hepatic tissue is highly dependent on the pH of the environment, with distinct enzyme systems active at acidic and neutral pH ranges.

At an acid pH , efficient hydrolysis of this compound is observed. Studies utilizing a digitonin-solubilized extract of rat liver have demonstrated a hydrolysis rate for this compound that is similar to that of cholesteryl oleate under acidic conditions nih.gov. The distribution of the acid this compound hydrolase activity in whole liver homogenates, when analyzed using metrizamide isopycnic density gradients, aligns with that of acid cholesteryl oleate hydrolase and the lysosomal marker enzyme, acid phosphatase nih.gov. This strongly suggests that the lysosomal acid lipase is the primary enzyme responsible for the hydrolysis of this compound in the acidic environment of the lysosomes nih.gov.

At a neutral pH , the hydrolysis of this compound is catalyzed by different enzymes primarily located in the microsomal and cytosolic fractions of the liver. The microsomal fraction is capable of hydrolyzing this compound and cholesteryl oleate at comparable rates nih.gov. However, as previously noted, the cytosolic fraction exhibits a much lower rate of hydrolysis for this compound compared to cholesteryl oleate nih.gov. The distribution of the neutral this compound hydrolase activity is most closely correlated with a microsomal esterase nih.gov.

Table 2: pH-Dependent Hydrolysis of this compound in Rat Liver Fractions

| pH | Primary Location | Key Enzyme(s) | Hydrolysis Rate Compared to Cholesteryl Oleate |

|---|---|---|---|

| Acid | Lysosomes | Lysosomal Acid Lipase | Similar |

| Neutral | Microsomes | Microsomal Esterase | Similar |

| Neutral | Cytosol | Cytosolic Esterase | Much Lower |

Broader Esterase/Lipase Substrate Overlap (e.g., Bile Salt-Activated Lipase Considerations)

This compound has been identified as a substrate for pancreatic cholesterol esterase, an enzyme also known as bile salt-activated lipase (BSAL) or carboxyl ester lipase (CEL) nih.govebi.ac.ukwikipedia.org. This indicates a broader substrate overlap between enzymes that hydrolyze cholesteryl esters and those that act on this compound.

Partially purified porcine pancreatic cholesterol esterase effectively hydrolyzes this compound nih.gov. Similarly, highly purified rat pancreatic cholesterol esterase also demonstrates activity towards this compound nih.gov. This suggests that this compound is a good substrate for pancreatic cholesterol esterase from different species nih.gov.

Bile salt-activated lipase is known for its wide range of substrate reactivities, contributing to the digestion of various fats ebi.ac.ukwikipedia.org. It can hydrolyze triacylglycerols, phospholipids, and esters of cholesterol and lipid-soluble vitamins wikipedia.org. The ability of this enzyme to hydrolyze this compound highlights its functional versatility and its potential role in the metabolism of this compound in the gastrointestinal tract. The hydrolytic activity of BSAL on naturally occurring lipids typically requires the presence of bile salts ebi.ac.uk.

Cellular and Organismal Dynamics of 15 Ketosteryl Oleate

Intestinal Absorption and Lymphatic Transport Mechanisms

The initial step in the assimilation of orally administered 15-ketosterol involves its esterification within the intestinal lumen and enterocytes to form 15-ketosteryl oleate (B1233923). This process is analogous to the intestinal handling of dietary cholesterol. Pancreatic cholesterol esterase, an enzyme active in the intestinal lumen, plays a crucial role in the hydrolysis of dietary sterol esters. Interestingly, this enzyme can also hydrolyze 15-ketosteryl oleate, suggesting a dynamic equilibrium between the ester and its constituent parts (15-ketosterol and oleic acid) in the gut.

Studies have shown that this compound is a good substrate for pancreatic cholesterol esterase. The hydrolysis kinetics for this compound by purified porcine and rat pancreatic cholesterol esterases are presented in the table below, in comparison to cholesteryl oleate researchgate.net.

| Enzyme Source | Substrate | Apparent Km (mM) | Vmax (μmol/min per mg protein) |

| Partially Purified Porcine Pancreatic | This compound | 0.28 ± 0.01 | 0.62 ± 0.01 |

| Partially Purified Porcine Pancreatic | Cholesteryl Oleate | 0.19 ± 0.02 | 0.37 ± 0.02 |

| Highly Purified Rat Pancreatic | This compound | 0.20 ± 0.01 | 86.7 ± 3.0 |

| Highly Purified Rat Pancreatic | Cholesteryl Oleate | 0.43 ± 0.01 | 119.8 ± 2.6 |

Following the uptake of 15-ketosterol and oleic acid into the enterocytes, they are re-esterified to form this compound. This re-esterification is a key step for the subsequent packaging into lipoproteins. The newly synthesized this compound, along with triglycerides and other lipids, is then incorporated into chylomicrons, large lipoprotein particles assembled in the enterocytes nih.gov.

These chylomicrons are secreted from the basolateral membrane of the enterocytes into the intestinal lymph. This lymphatic transport is the primary route for the systemic absorption of dietary fats and other lipophilic molecules, allowing them to bypass the portal circulation and first-pass metabolism in the liver initially nih.gov.

Hepatic Uptake and Intracellular Processing of the Ester

Once in the systemic circulation, chylomicrons containing this compound are rapidly targeted for uptake by the liver nih.gov. The liver is the primary organ responsible for the clearance of chylomicron remnants from the blood. This uptake is a receptor-mediated process.

Following internalization into hepatocytes, the this compound within the chylomicron remnants undergoes hydrolysis, liberating the free 15-ketosterol and oleic acid. This de-esterification is essential for the subsequent metabolic fate of the 15-ketosterol. Studies have demonstrated the rapid appearance of free 15-ketosterol in the liver following the administration of chylomicrons containing radiolabeled this compound, confirming efficient hepatic hydrolysis nih.gov.

The intracellular processing of this compound is compartmentalized within the hepatocyte, with different subcellular fractions contributing to its hydrolysis.

Plasma Distribution and Esterification/De-esterification Cycles

The primary mode of transport for newly absorbed this compound in the circulation is within chylomicrons nih.gov. As chylomicrons circulate, they are acted upon by lipoprotein lipase (B570770), which hydrolyzes the triglyceride core, leading to the formation of chylomicron remnants. These remnants, still containing this compound, are then cleared by the liver.

The extent to which this compound is transferred to other lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), or undergoes esterification and de-esterification cycles directly within the plasma is not well-documented. However, the rapid hepatic clearance of chylomicron remnants suggests that the residence time of this compound in the plasma is relatively short nih.gov. The metabolic fate of 15-ketosterol is markedly different from that of cholesterol, with a significant portion of the administered dose being secreted into the bile after hepatic processing nih.gov.

Subcellular Compartmentalization of Enzymes Metabolizing this compound

The hydrolysis of this compound within the liver is not confined to a single organelle but is distributed across various subcellular compartments, each with distinct enzymatic machinery. The enzymes responsible for this hydrolysis are broadly classified as sterol esterases or hydrolases umassmed.edu.

Studies on rat liver fractions have revealed that the hydrolysis of this compound occurs at both acidic and neutral pH, implicating the involvement of enzymes in different subcellular locations.

Lysosomes: At an acidic pH, the hydrolysis of this compound is efficiently catalyzed by a lysosomal acid lipase. The distribution of this acid this compound hydrolase activity in liver homogenates closely mirrors that of acid cholesteryl oleate hydrolase and the lysosomal marker enzyme, acid phosphatase. This suggests that the lysosomal acid lipase is a key enzyme in the degradation of this compound taken up by the liver.

Microsomes: At a neutral pH, the microsomal fraction of liver homogenates exhibits significant this compound hydrolase activity. The rate of hydrolysis of this compound in this fraction is comparable to that of cholesteryl oleate. The distribution of this neutral hydrolase activity is most correlated with a microsomal esterase.

Cytosol: The cytosolic fraction of the liver also contains enzymes capable of hydrolyzing sterol esters. However, in the case of this compound, the rate of hydrolysis by the cytosolic fraction is much lower compared to that of cholesteryl oleate. This indicates a substrate preference among the cytosolic hydrolases.

The following table summarizes the relative hydrolysis rates of this compound and cholesteryl oleate in different subcellular fractions of rat liver at a neutral pH.

| Subcellular Fraction | Relative Hydrolysis Rate of this compound | Relative Hydrolysis Rate of Cholesteryl Oleate |

| Microsomal | Similar to Cholesteryl Oleate | High |

| Cytosolic | Much lower than Cholesteryl Oleate | High |

This subcellular compartmentalization of metabolizing enzymes ensures the efficient processing of this compound following its hepatic uptake and plays a critical role in determining the ultimate metabolic fate of the parent compound, 15-ketosterol.

Biochemical and Biological Implications of 15 Ketosteryl Oleate and Its Metabolites

Modulation of Endogenous Sterol Biosynthesis Pathways

The metabolites of 15-Ketosteryl oleate (B1233923) exert considerable influence over the synthesis of endogenous sterols, primarily through the regulation of HMG-CoA reductase and the broader mechanisms of cellular sterol homeostasis.

Regulatory Effects on Cellular Sterol Homeostasis in Cultured Systems

Cellular sterol homeostasis is a complex balance of cholesterol synthesis, uptake, and efflux, which is significantly modulated by the metabolites of 15-Ketosteryl oleate. nih.govresearchgate.net The 15-ketosterol metabolite has been shown to differentially regulate the genes for HMG-CoA reductase and the low-density lipoprotein (LDL) receptor in HepG2 cells. While it effectively decreases HMG-CoA reductase mRNA, it does not similarly reduce the mRNA levels of the LDL receptor. This differential regulation highlights a specific mechanism for altering cellular sterol levels. Furthermore, the oleate metabolite can also influence sterol homeostasis. In various cultured cell lines, oleic acid has been found to stimulate LDL receptor activity by increasing the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which in turn alters intracellular regulatory cholesterol pools. nih.gov

Table 1: Effect of 15-Ketosterol Metabolite on Key Regulatory Genes in Sterol Homeostasis (Cultured HepG2 Cells)

| Gene | Effect of 15-Ketosterol Metabolite | Implication for Sterol Homeostasis |

|---|---|---|

| HMG-CoA Reductase | Decreased mRNA levels | Reduction in de novo cholesterol synthesis. |

| LDL Receptor | No significant decrease in mRNA levels | Cellular uptake of LDL cholesterol is not downregulated by this specific mechanism. |

Interplay with Lipid Metabolism Regulation

Beyond sterol biosynthesis, the metabolites of this compound are actively involved in the broader regulation of lipid metabolism, including influencing protein activity and interacting with fatty acid metabolic pathways.

Indirect Influence on Cholesteryl Ester Transfer Protein (CETP) Regulation

The oleate component of this compound indirectly influences the activity of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport. Oleate has been shown to suppress the activity of a second plasma protein, the Lipid Transfer Inhibitor Protein (LTIP). nih.gov LTIP normally inhibits CETP activity by preventing its binding to lipoproteins. ahajournals.org By suppressing LTIP, oleate allows for maximal CETP-mediated transfer of cholesteryl esters and triglycerides between lipoproteins. nih.govahajournals.org This effect is particularly pronounced during transient elevations of plasma free fatty acids. nih.gov

Table 2: Influence of Oleate on Lipid Transfer Protein Activities

| Protein | Direct Effect of Oleate | Consequent Effect on CETP Activity |

|---|---|---|

| Lipid Transfer Inhibitor Protein (LTIP) | Activity is suppressed (>80% at 10-15 µmol/L oleate). nih.govahajournals.org | Indirectly increased. |

| Cholesteryl Ester Transfer Protein (CETP) | Directly stimulated (up to threefold). nih.gov | Activity is further enhanced due to LTIP suppression. |

Metabolic Interactions with Oleate and Fatty Acid Hydratases

Once liberated from this compound through hydrolysis, oleic acid enters its own metabolic pathways. nih.gov One such pathway involves fatty acid hydratases, a family of enzymes that catalyze the hydration of unsaturated fatty acids. ebi.ac.uk Oleate hydratases specifically act on the cis-9-double bond of oleic acid to produce (R)-10-hydroxystearic acid. nih.govnih.gov This conversion is considered a detoxification mechanism in some microorganisms and represents a significant metabolic fate for oleate. ebi.ac.uk These hydratases have a broad substrate scope and can act on various ω-9 unsaturated fatty acids. nih.govresearchgate.net

Cellular Responses to this compound Metabolites

The cellular responses to the metabolites of this compound are a direct consequence of the biochemical modulations described. The hydrolysis of the parent ester releases two distinct bioactive molecules, 5α-cholest-8(14)-en-3β-ol-15-one and oleic acid, which trigger a multi-faceted cellular response primarily centered on lipid and sterol regulation.

The 15-ketosterol metabolite acts as a potent regulator, reducing the expression of the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase. Concurrently, the oleate metabolite can enhance the activity of ACAT, leading to increased esterification of cholesterol and subsequently stimulating LDL receptor activity. nih.gov Furthermore, oleate's interaction with plasma proteins leads to the suppression of LTIP, thereby indirectly upregulating CETP activity and influencing the systemic transport of lipids between lipoproteins. nih.gov In certain cellular contexts, oleate itself can be further metabolized by fatty acid hydratases into hydroxylated fatty acids. mdpi.com The combined effect of these interactions is a comprehensive modulation of cellular lipid management, impacting synthesis, uptake, and intercellular transport. Interestingly, exogenous oleate has been shown to reduce the growth-inhibitory effects of the 15-ketosterol in CHO-K1 cells, an effect that is abolished by an ACAT inhibitor, highlighting the complex interplay between the two metabolites. nih.gov

Effects on Cellular Proliferation and Growth Kinetics in Model Systems

Limited direct research has been conducted on the specific effects of this compound on cellular proliferation and growth kinetics. However, insights can be drawn from the biological activities of its constituent components: the 15-ketosterol and oleic acid. The parent compound, 5α-cholest-8(14)-en-3β-ol-15-one, is a known potent inhibitor of cholesterol biosynthesis. By extension, this compound, as a derivative, is implicated in pathways that could modulate cell growth, given the critical role of cholesterol in membrane structure and function.

Oleic acid, the fatty acid component of this compound, has demonstrated varied effects on cell proliferation depending on the cell type and context. In some cancer cell lines, such as ovarian cancer cells, oleic acid has been shown to stimulate cell proliferation nih.gov. Conversely, in other contexts, it has been shown to have protective effects. For instance, in pancreatic β-cells, oleic acid stimulated proliferation, suggesting a role in cell viability and function nih.gov. The dual nature of oleic acid's effects underscores the complexity of predicting the precise impact of this compound on cellular proliferation without direct experimental evidence.

The metabolism of this compound is a key factor in its potential effects. It is effectively hydrolyzed by pancreatic cholesterol esterase, indicating that upon administration, it would be broken down into the 15-ketosterol and oleic acid nih.gov. Therefore, the systemic or cellular effects on proliferation would likely be a composite of the activities of these two molecules.

Interactive Data Table: Effects of Oleic Acid on Cell Proliferation in Different Model Systems

| Cell Type | Effect of Oleic Acid | Reference |

|---|---|---|

| Ovarian Cancer Cells | Stimulates proliferation | nih.gov |

| Pancreatic β-cells | Stimulates proliferation | nih.gov |

Considerations of Oxidative Modification Products and Cellular Stress Pathways

The oleic acid moiety of this compound contains a double bond, which is a potential site for lipid peroxidation. This process can lead to the formation of various reactive aldehyde species, which can induce cellular stress. While oleic acid is a monounsaturated fatty acid and generally less prone to oxidation than polyunsaturated fatty acids, under conditions of oxidative stress, it can still be oxidized.

Interestingly, oleic acid has also been shown to modulate cellular stress pathways in a protective manner. In some cellular models, pre-treatment with oleic acid has been found to counter the endoplasmic reticulum (ER) stress induced by saturated fatty acids nih.govnih.gov. The ER is a critical site for protein and lipid synthesis, and its dysfunction can trigger the unfolded protein response (UPR), a key cellular stress pathway. Oleic acid's ability to stimulate autophagy, a cellular process for degrading and recycling damaged components, is another mechanism by which it can mitigate cellular stress nih.govnih.gov.

Therefore, the oxidative modification of this compound could potentially generate products that contribute to cellular stress. However, the release of oleic acid upon its hydrolysis could also activate protective cellular stress response pathways.

Interactive Data Table: Potential Roles of this compound Components in Cellular Stress

| Component | Potential Effect on Cellular Stress | Mechanism | Reference |

|---|---|---|---|

| This compound (as a steryl ester) | Susceptible to oxidative modification | Based on studies of related steryl esters | nih.gov |

| Oleic Acid | Can mitigate ER stress | Modulation of the unfolded protein response | nih.govnih.gov |

| Oleic Acid | Stimulates autophagy | Clearance of damaged cellular components | nih.govnih.gov |

Indirect Impact on Mitochondrial Function and Bioenergetics

There is no direct evidence detailing the impact of this compound on mitochondrial function and bioenergetics. However, a significant finding from a study on the hydrolysis of this compound in rat liver homogenates is the correlation of its hydrolase activity with a mitochondrial marker enzyme mdpi.com. This suggests a potential localization or interaction of this compound or its metabolites with mitochondria.

The hydrolysis of this compound releases oleic acid, which can be utilized by mitochondria for β-oxidation to produce ATP. This is a fundamental process in cellular bioenergetics. The effects of oleic acid on mitochondrial dynamics have been studied, showing that it can influence the balance between mitochondrial fusion and fission, processes that are crucial for maintaining a healthy mitochondrial network.

In some contexts, oleic acid has been shown to have a protective effect on mitochondria. For instance, it has been reported to prevent mitochondrial dysfunction induced by saturated fatty acids. This protective role could be linked to its ability to be incorporated into triglycerides, thereby reducing the accumulation of lipotoxic intermediates.

Given that the hydrolysis of this compound is associated with a mitochondrial marker, it is plausible that this compound could indirectly influence mitochondrial bioenergetics by delivering oleic acid in proximity to the mitochondria for subsequent metabolism. The parent 15-ketosterol is an inhibitor of cholesterol synthesis, a pathway that has complex and indirect links to mitochondrial function and membrane composition, which could also play a role.

Interactive Data Table: Potential Indirect Effects on Mitochondrial Function

| Aspect of Mitochondrial Function | Potential Influence of this compound/Metabolites | Implication | Reference |

|---|---|---|---|

| Hydrolysis Location | Hydrolase activity correlated with a mitochondrial marker enzyme | Potential for localized release of oleic acid near mitochondria | mdpi.com |

| Substrate for β-oxidation | Oleic acid is a substrate for mitochondrial energy production | Could fuel cellular bioenergetics | |

| Mitochondrial Dynamics | Oleic acid can influence fusion and fission | Maintenance of a healthy mitochondrial network | |

| Protection from Lipotoxicity | Oleic acid can prevent mitochondrial dysfunction induced by saturated fats | Protective role in cellular metabolism |

Analytical Methodologies for 15 Ketosteryl Oleate Research

Advanced Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 15-ketosteryl oleate (B1233923) from biological samples. nih.gov Due to the nonpolar nature of cholesteryl esters, reversed-phase HPLC is commonly employed. nih.gov

A typical HPLC method involves the extraction of lipids from a sample, such as plasma, followed by separation on a reversed-phase column, like a Zorbax ODS. nih.gov Isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v) can achieve baseline separation of various cholesteryl esters within a reasonable timeframe, often around 25 minutes. nih.gov Detection is frequently performed using a UV detector at a low wavelength, such as 213 nm, where the ester bond exhibits absorbance. tandfonline.com

For more complex lipid mixtures, gradient elution systems may be necessary to achieve optimal separation of all lipid classes. gerli.com The use of an evaporative light-scattering detector (LSD) offers a more universal detection method for lipids, as its response is less dependent on the specific chromophores present in the molecule. gerli.com The precision of HPLC methods is generally high, with intra- and inter-assay coefficients of variation typically below 4%. nih.gov

Table 1: Example HPLC Parameters for Cholesteryl Ester Analysis

| Parameter | Value |

| Column | Zorbax ODS reversed-phase |

| Mobile Phase | Acetonitrile/Isopropanol (50:50, v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 213 nm |

| Run Time | ~25 minutes |

This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

Spectroscopic Characterization Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive structural confirmation of 15-ketosteryl oleate and related compounds is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the chemical environment of each proton, including its connectivity and stereochemistry. Key signals for a ketosteryl ester would include those for the sterol ring protons, the olefinic protons of the oleate chain, and the protons adjacent to the ketone and ester functionalities. mnstate.edursc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbonyl carbon of the ketone and the ester group are particularly diagnostic. rsc.orgresearchgate.net For instance, the carbonyl carbon of a ketone typically appears in the range of 190-220 ppm, while an ester carbonyl is found around 160-180 ppm.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing cholesteryl esters. nih.govbiorxiv.org Due to their nonpolar nature, adduct formation with ions like lithium (Li⁺) or ammonium (B1175870) (NH₄⁺) is often employed to enhance ionization efficiency. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov A characteristic fragmentation of lithiated cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (NL 368.5), which allows for specific detection of this class of lipids. researchgate.net

Table 2: Key Spectroscopic Data for Characterization of Ketosteryl Esters

| Technique | Key Observables | Typical Chemical Shift/m/z Range |

| ¹H NMR | Protons adjacent to ketone, olefinic protons, sterol ring protons | Varies based on specific structure |

| ¹³C NMR | Ketone carbonyl carbon, Ester carbonyl carbon | 190-220 ppm, 160-180 ppm |

| ESI-MS | Molecular ion [M+Li]⁺ or [M+NH₄]⁺ | Dependent on molecular weight |

| ESI-MS/MS | Neutral loss of cholestane | NL 368.5 |

This table provides general ranges for spectroscopic data; precise values are specific to the exact molecular structure.

Application of Radiotracer Techniques in Metabolic Flux Analysis (e.g., [³H] and [¹⁴C] Labeling)

Radiotracer techniques are indispensable for studying the metabolic fate of this compound in vivo and in vitro. By labeling the molecule with radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can trace its absorption, distribution, metabolism, and excretion (ADME). wikipedia.org

For instance, to study the hydrolysis of cholesteryl esters, a substrate like cholesterol [1-¹⁴C]oleate can be used. nih.govahajournals.org The rate of hydrolysis can then be determined by measuring the release of radiolabeled oleate over time. Similarly, dual-labeling studies using both [³H]cholesteryl ester and [¹⁴C]cholesterol can provide insights into the differential metabolism of the sterol and fatty acid components of the ester. nih.gov

These studies often involve administering the radiolabeled compound to an animal model or cell culture system, followed by the collection of biological samples (e.g., blood, tissues, feces) at various time points. nih.govosti.gov The radioactivity in these samples is then quantified using techniques like liquid scintillation counting. osti.gov This approach allows for the determination of key metabolic parameters, such as the rate of uptake, tissue distribution, and conversion to other metabolites. nih.govnih.gov

Table 3: Common Radiotracers in Cholesteryl Ester Metabolism Studies

| Radiotracer | Application |

| [¹⁴C]Oleate-labeled cholesteryl ester | Tracing the fatty acid moiety |

| [³H]Cholesterol-labeled cholesteryl ester | Tracing the sterol moiety |

| [¹⁴C]Acetate | Studying de novo synthesis of fatty acids and sterols |

This table highlights common radiolabeling strategies for investigating the metabolic pathways of cholesteryl esters.

Development and Optimization of Enzymatic Assays for Hydrolase Activity

The enzymatic hydrolysis of this compound is a critical step in its metabolism, and robust assays are required to characterize the enzymes responsible, such as neutral cholesteryl ester hydrolases (NCEH). nih.gov These assays are essential for identifying and characterizing these enzymes, as well as for screening potential inhibitors.

A common approach involves the use of a radiolabeled substrate, such as cholesterol [1-¹⁴C]oleate. nih.govnih.gov The assay mixture typically includes the enzyme source (e.g., cell lysate or purified protein), the radiolabeled substrate, and a suitable buffer system. nih.gov The reaction is incubated for a specific time at an optimal temperature (e.g., 37°C), and then the reaction is stopped. The hydrolyzed radiolabeled fatty acid is then separated from the unhydrolyzed ester, often by liquid-liquid extraction or thin-layer chromatography, and the radioactivity in the fatty acid fraction is quantified. nih.gov

Optimization of these assays involves determining the optimal pH, temperature, substrate concentration, and incubation time. nih.gov For high-throughput screening purposes, non-radioactive, spectrophotometric, or fluorometric assays are often developed. nih.govnih.gov For example, a coupled enzyme assay can be designed where the product of the hydrolase reaction is a substrate for a second enzyme that produces a colored or fluorescent product. nih.gov

Table 4: Components of a Typical Enzymatic Assay for Cholesteryl Ester Hydrolase

| Component | Purpose | Example |

| Enzyme Source | To provide the hydrolase activity | Cell lysate, microsomal fraction, purified enzyme |

| Substrate | The molecule to be hydrolyzed | Cholesterol [1-¹⁴C]oleate |

| Buffer | To maintain optimal pH | Tris-HCl, Potassium phosphate |

| Incubation Conditions | To allow the enzymatic reaction to proceed | 37°C for 30-60 minutes |

| Detection Method | To quantify the product of the reaction | Liquid scintillation counting, spectrophotometry |

This table outlines the essential components and conditions for a standard enzymatic assay to measure cholesteryl ester hydrolase activity.

Comparative Biochemical Context and Future Research Directions

Comparative Analysis with Other Oxidized Sterol Esters in Biological Systems

15-Ketosteryl oleate (B1233923), the oleate ester of 5α-cholest-8(14)-en-3β-ol-15-one, occupies a unique position among oxidized sterol esters due to its role as a transport form of a potent cholesterol biosynthesis inhibitor. nih.gov Its biochemical behavior, particularly its hydrolysis, is often compared with that of cholesteryl oleate, a well-known component of plasma lipoproteins associated with atherosclerosis. nih.gov

The hydrolysis of 15-ketosteryl oleate is catalyzed by several enzymes that also act on cholesteryl oleate, though with differing efficiencies and in different subcellular locations. nih.gov In rat liver, the hydrolysis of this compound at an acidic pH occurs at a rate comparable to that of cholesteryl oleate, a reaction attributed to the lysosomal acid lipase (B570770). nih.gov However, at a neutral pH, its hydrolysis is significantly slower than cholesteryl oleate in the cytosolic fraction, while the rates are similar in the microsomal fraction. nih.gov This suggests distinct processing pathways within the cell, with microsomal esterases being more correlated with neutral this compound hydrolysis and a cytosolic enzyme being more active on cholesteryl oleate. nih.gov

Furthermore, studies using pancreatic cholesterol esterase from both porcine and rat sources have shown that this compound is a good substrate, being hydrolyzed effectively. nih.gov This is crucial for its absorption and subsequent metabolic action after dietary intake.

When compared to other oxidized phytosterol esters, such as those derived from β-sitosterol, the context shifts to oxidative stability. For instance, β-sitosteryl oleate, with its unsaturated side chain, has been shown to oxidize more rapidly than native β-sitosterol in bulk oil systems, leading to the formation of 7-keto derivatives. mdpi.com While specific oxidative stability data for this compound is less detailed in the available literature, its structure—containing both a ketone group and a double bond in the sterol ring—suggests it is susceptible to oxidative processes, a common feature of oxidized sterols.

The primary functional distinction lies in their metabolic consequence. The accumulation of cholesteryl oleate in LDL particles is a predictor for atherosclerosis. nih.gov In contrast, the hydrolysis of this compound releases 5α-cholest-8(14)-en-3β-ol-15-one, a compound with significant hypocholesterolemic activity. nih.govnih.gov

| Enzyme/System | Substrate | Apparent Km (mM) | Vmax (µmol/min per mg protein) | Key Finding | Source |

|---|---|---|---|---|---|

| Partially Purified Porcine Pancreatic Cholesterol Esterase | This compound | 0.28 ± 0.01 | 0.62 ± 0.01 | Effectively hydrolyzed, showing it is a good substrate. | nih.gov |

| Partially Purified Porcine Pancreatic Cholesterol Esterase | Cholesteryl oleate | 0.19 ± 0.02 | 0.37 ± 0.02 | Hydrolyzed at a lower maximal velocity than this compound. | nih.gov |

| Highly Purified Rat Pancreatic Cholesterol Esterase | This compound | 0.20 ± 0.01 | 86.7 ± 3.0 | Demonstrates high catalytic efficiency. | nih.gov |

| Highly Purified Rat Pancreatic Cholesterol Esterase | Cholesteryl oleate | 0.43 ± 0.01 | 119.8 ± 2.6 | Higher Km and Vmax compared to this compound. | nih.gov |

Diverse Research Models and Experimental Systems Employed in Studies

The study of this compound and its parent compound has utilized a range of experimental models, from purified enzyme systems to whole organisms, to elucidate its metabolism and biological activity.

In Vitro Systems:

Purified Enzymes: Research has employed partially purified porcine pancreatic cholesterol esterase and highly purified rat pancreatic cholesterol esterase to characterize the kinetics of this compound hydrolysis and compare it to that of cholesteryl oleate. nih.gov

Subcellular Fractions: Studies have used rat liver fractions, including microsomal and cytosolic fractions, as well as digitonin-solubilized extracts, to investigate the subcellular localization of hydrolase activity at both neutral and acid pH. nih.gov These models were instrumental in demonstrating that different enzymes are responsible for its hydrolysis in different cellular compartments. nih.gov

In Vivo Systems:

Rats: After intragastric administration of its parent 15-ketosterol in triolein (B1671897) to rats, the compound was found primarily as the oleate ester in intestinal lymph, associated with chylomicrons. nih.gov Subsequent intravenous administration of these chylomicrons showed rapid and selective uptake by the liver, with the appearance of the free 15-ketosterol, highlighting the liver's role in its hydrolysis. nih.gov

Baboons: Following intravenous administration of the free 15-ketosterol to a baboon, a rapid decrease in the free form was observed in plasma, which was associated with the swift formation of its fatty acid esters, including presumably this compound. researchgate.net This model demonstrated the rapid esterification of the active compound in circulation. researchgate.net

| Research Model | Experimental Focus | Key Findings | Source |

|---|---|---|---|

| Rat Liver Fractions (Microsomal, Cytosolic) | Subcellular hydrolysis of this compound | Hydrolysis occurs at similar rates to cholesteryl oleate in microsomes but much slower in cytosol at neutral pH. Lysosomal acid lipase is responsible for hydrolysis at acid pH. | nih.gov |

| Purified Pancreatic Cholesterol Esterase (Porcine, Rat) | Enzymatic hydrolysis kinetics | This compound is a good substrate for the enzyme from both species. | nih.gov |

| Rat (in vivo) | Intestinal absorption and liver uptake | Administered 15-ketosterol is esterified in the intestine, transported via chylomicrons, and rapidly hydrolyzed back to the free form in the liver. | nih.gov |

| Baboon (in vivo) | Metabolism and plasma kinetics | Intravenously administered free 15-ketosterol is rapidly esterified in plasma. | researchgate.net |

Identification of Unexplored Mechanistic Pathways and Regulatory Networks

While current research has established the role of this compound as a prodrug for a cholesterol synthesis inhibitor, several mechanistic pathways and regulatory networks remain unexplored. The primary focus has been on its hydrolysis to release the active 5α-cholest-8(14)-en-3β-ol-15-one. However, the broader cellular consequences and regulatory mechanisms governing its metabolism are not fully understood.

Future research could investigate:

Regulation of Hydrolases: The factors that regulate the expression and activity of the specific microsomal and lysosomal esterases responsible for hydrolyzing this compound are unknown. nih.gov Understanding this regulation in different tissues could explain variations in the efficacy of the parent compound.

Downstream Signaling: Beyond the direct inhibition of cholesterol biosynthesis, the downstream effects of the released 15-ketosterol on cellular signaling cascades and gene expression are largely uncharacterized. It is plausible that this oxysterol could influence nuclear receptors (e.g., LXR) or other transcription factors that regulate lipid metabolism and inflammation.

Alternative Metabolic Fates: The possibility of other metabolic transformations of this compound, aside from simple hydrolysis, has not been thoroughly explored. This could include further oxidation, hydroxylation, or other modifications of the sterol or fatty acid moiety, which might produce metabolites with their own distinct biological activities.

Interaction with Lipid Droplets: As an esterified sterol, this compound is likely stored in and mobilized from cellular lipid droplets. The dynamics of this process and the proteome associated with its trafficking within the cell are unexplored areas that could reveal new regulatory control points.

Opportunities for Advanced Lipidomics and Metabolomics Research of this compound

Advanced analytical platforms, particularly in lipidomics and metabolomics, offer significant opportunities to deepen the understanding of this compound's biological role. nih.govnih.gov These technologies can move beyond targeted analysis of a single compound to provide a comprehensive, system-wide view of its metabolic impact. mdpi.com

Key research opportunities include:

Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry-based platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can perform untargeted profiling of lipids and metabolites in biological samples (e.g., plasma, liver tissue) from animal models treated with this compound. mdpi.comox.ac.uk This could lead to the discovery of previously unidentified metabolites of the compound and provide a detailed map of its metabolic fate.

Flux Analysis: Stable isotope tracing studies could be designed to follow the atoms of this compound through various metabolic pathways. This would provide quantitative data on the flux of the compound into different cellular pools and its rate of conversion to downstream products, offering a dynamic view of its processing.

Biomarker Discovery: Metabolomics analysis of plasma or urine from treated animals could identify novel biomarkers that correlate with the biological activity of the parent 15-ketosterol. nih.gov Such biomarkers could be invaluable for monitoring the compound's efficacy and understanding its mechanism of action in a clinical or preclinical setting.

Mapping Pathway Perturbations: By inhibiting a key enzyme in cholesterol synthesis, this compound's active form likely causes significant upstream and downstream perturbations in related metabolic networks. researchgate.net Lipidomics can comprehensively characterize the global changes in the cellular lipidome—including other sterols, fatty acids, glycerolipids, and sphingolipids—providing a holistic understanding of the compound's impact on cellular lipid homeostasis. ox.ac.uk

Q & A

Q. How can this compound be integrated into studies linking lipidomics to metabolic disease models?

- Methodology : Combine targeted lipidomics (LC-MS) with transcriptomic profiling in animal models (e.g., high-fat diet-induced obesity). Use multivariate analysis (PCA, OPLS-DA) to identify correlations between compound levels and biomarkers .

- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational research design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.